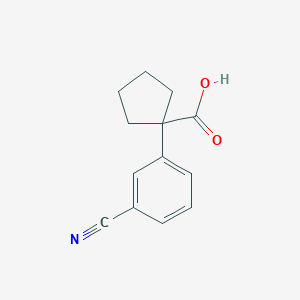![molecular formula C7H11ClF3NO B13529183 6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-olhydrochloride](/img/structure/B13529183.png)
6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-olhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trifluoromethyl)-3-azabicyclo[311]heptan-6-olhydrochloride is a compound that features a trifluoromethyl group attached to a bicyclic structure containing a nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-3-azabicyclo[31One common method is the copper(I)-catalyzed intramolecular [2 + 2] cycloaddition of 1,6-enyne-derived ketenimine, which provides a straightforward approach for the synthesis of structurally diverse, strained, and bridged bicycles . This reaction is carried out under specific conditions to ensure high yields and selectivity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-olhydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-olhydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s biological activity can be explored for potential therapeutic applications. Its interaction with biological targets can provide insights into its mechanism of action.
Medicine: The compound may have potential as a drug candidate due to its unique structural features and biological activity. Research in this area focuses on its pharmacological properties and potential therapeutic uses.
Industry: The compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-olhydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include other trifluoromethylated bicyclic structures and azabicyclo compounds. These compounds share structural similarities but may differ in their functional groups and overall reactivity.
Uniqueness
6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-olhydrochloride is unique due to the presence of both a trifluoromethyl group and a bicyclic structure containing a nitrogen atom. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C7H11ClF3NO |
|---|---|
Molekulargewicht |
217.61 g/mol |
IUPAC-Name |
6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride |
InChI |
InChI=1S/C7H10F3NO.ClH/c8-7(9,10)6(12)4-1-5(6)3-11-2-4;/h4-5,11-12H,1-3H2;1H |
InChI-Schlüssel |
KLEFOMAMMFQCNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CNCC1C2(C(F)(F)F)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


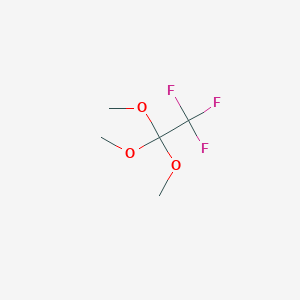


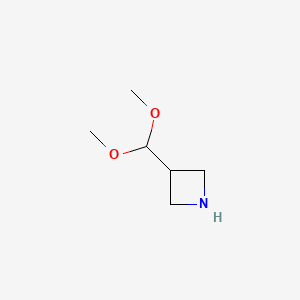

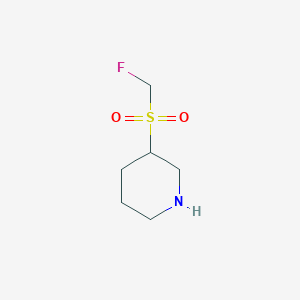


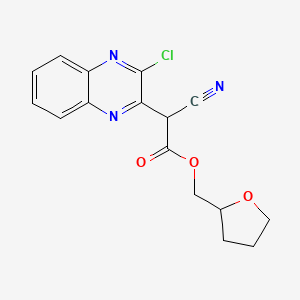
![[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanamine](/img/structure/B13529162.png)
![6-Methoxyspiro[3.3]heptan-2-amine](/img/structure/B13529165.png)
